Maximin 78
Description
Maximin 78 is a peptide compound derived from the skin secretions of the frog Bombina maxima. It exhibits broad-spectrum antimicrobial activity, particularly against Candida albicans (MIC: 37.5 μg/mL), Staphylococcus aureus (MIC: 4.7 μg/mL), and Bacillus subtilis (MIC: 37.5 μg/mL) . Notably, it also demonstrates hemolytic activity against human and rabbit erythrocytes, a common challenge in antimicrobial peptide (AMP) therapeutic development . This compound is encoded by the third exon of its gene, sharing structural similarities with other maximin-family peptides (e.g., maximin H) through conserved gene architecture . However, its functional diversity arises from domain shuffling or gene conversion events during evolution .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGALLSVGKLALKGLANVLADKFAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data on structurally or functionally analogous compounds, Maximin 78 can be contextualized within the broader AMP landscape based on its reported properties:
2.1 Antimicrobial Activity
This compound shows a pronounced efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans). Its MIC for S. aureus (4.7 μg/mL) is significantly lower than its antifungal MICs, aligning with trends observed in other AMPs that often exhibit stronger activity against Gram-positive bacteria due to their less complex cell walls . In contrast, maximin 9, another peptide from Bombina maxima, is reported to target mycoplasma species, suggesting functional diversification within the maximin family .
2.2 Hemolytic Activity
Hemolysis is a critical drawback for many AMPs. This compound’s hemolytic effects on mammalian cells highlight a therapeutic challenge shared with peptides like melittin (from bee venom) and LL-37 (human cathelicidin), which also exhibit strong antimicrobial activity but poor selectivity .
2.3 Structural and Evolutionary Context
This compound shares a gene structure with other maximin-family peptides, where alternative splicing and somatic recombination are unlikely drivers of diversity . Instead, domain shuffling or gene conversion may explain functional variations between maximin peptides. For example, maximin H (encoded by the same exon as this compound) likely diverges in target specificity or potency due to evolutionary sequence rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
